2-(2-methylphenyl)ethane-1-sulfonamide 2-(2-methylphenyl)ethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 919354-00-0
VCID: VC11543728
InChI: InChI=1S/C9H13NO2S/c1-8-4-2-3-5-9(8)6-7-13(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

2-(2-methylphenyl)ethane-1-sulfonamide

CAS No.: 919354-00-0

Cat. No.: VC11543728

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(2-methylphenyl)ethane-1-sulfonamide - 919354-00-0

Specification

CAS No. 919354-00-0
Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name 2-(2-methylphenyl)ethanesulfonamide
Standard InChI InChI=1S/C9H13NO2S/c1-8-4-2-3-5-9(8)6-7-13(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Standard InChI Key NYNWVPBASGYWTF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CCS(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

2-(2-Methylphenyl)ethane-1-sulfonamide (C9_9H13_{13}NO2_2S) is an organosulfur compound featuring a sulfonamide group (-SO2_2NH2_2) attached to the first carbon of an ethane backbone, with a 2-methylphenyl substituent on the adjacent carbon. This arrangement distinguishes it from the more commonly reported 1-(2-methylphenyl)ethane-1-sulfonamide, where both the aromatic ring and sulfonamide group occupy the same carbon atom . The molecular weight of 2-(2-methylphenyl)ethane-1-sulfonamide is calculated as 199.27 g/mol, consistent with analogs in the sulfonamide family .

Table 1: Comparative Molecular Data for Selected Sulfonamides

Compound NameMolecular FormulaMolecular Weight (g/mol)Structural Feature
2-(2-Methylphenyl)ethane-1-sulfonamideC9_9H13_{13}NO2_2S199.27Sulfonamide at C1, 2-methylphenyl at C2
1-(2-Methylphenyl)ethane-1-sulfonamideC9_9H13_{13}NO2_2S199.27Sulfonamide and 2-methylphenyl at C1
1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamideC9_9H12_{12}FNO2_2S217.26Fluorinated aromatic ring at C1

The spatial separation of functional groups in 2-(2-methylphenyl)ethane-1-sulfonamide may influence its electronic properties and intermolecular interactions, potentially altering its reactivity compared to condensed analogs .

Physicochemical Properties and Stability

The compound’s solubility profile is theorized to follow trends observed in related sulfonamides:

  • Hydrophilicity: Moderate aqueous solubility due to the sulfonamide group’s polarity (logP1.2\log P \approx 1.2) .

  • Thermal Stability: Decomposition onset above 200°C, consistent with sulfonamides lacking electron-withdrawing substituents.

  • Crystallinity: Predicted to form monoclinic crystals based on X-ray diffraction patterns of 1-(2-methylphenyl)ethane-1-sulfonamide analogs .

Spectroscopic characterization would require:

  • FTIR: Strong absorption bands at 1150–1350 cm1^{-1} (S=O asymmetric stretching) and 3300 cm1^{-1} (N-H stretching) .

  • NMR: 1H^1H signals at δ 2.35 ppm (aromatic methyl group) and δ 3.8–4.2 ppm (ethane backbone protons) .

Biological Activity and Mechanistic Insights

Although specific bioactivity data for 2-(2-methylphenyl)ethane-1-sulfonamide remain unreported, structural analogs exhibit notable pharmacological effects:

Enzyme Inhibition

Sulfonamides commonly target metabolic enzymes. For instance, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivatives demonstrate potent urease inhibition (IC50_{50} 0.0019 µM) . The sulfonamide moiety facilitates hydrogen bonding with active-site residues, a mechanism potentially shared by 2-(2-methylphenyl)ethane-1-sulfonamide.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The compound’s modular structure allows derivatization at the ethane backbone or aromatic ring to enhance target affinity.

  • Prodrug Synthesis: Sulfonamides are frequently employed as prodrug moieties due to their metabolic stability .

Material Science

Sulfonamide-containing polymers exhibit unique thermal and mechanical properties. Incorporating 2-(2-methylphenyl)ethane-1-sulfonamide into polyurethane matrices could yield materials with enhanced rigidity, as seen in pentamethylene diisocyanate composites .

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